1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-

Description

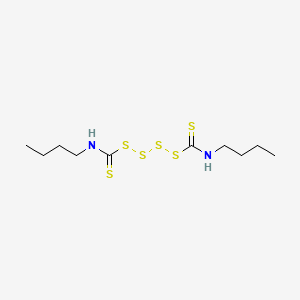

1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl- is a sulfur-rich organic compound featuring a 1,4-tetrasulfane backbone (four sulfur atoms in a linear chain) with carbothioamide (–C(=S)–NH–) groups at both termini. The N-atoms of the thioamide moieties are substituted with butyl (–C₄H₉) groups. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds (e.g., N,N'-disubstituted diamines, thioamides, or sulfur-containing derivatives) .

Properties

CAS No. |

5439-67-8 |

|---|---|

Molecular Formula |

C10H20N2S6 |

Molecular Weight |

360.7 g/mol |

IUPAC Name |

(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate |

InChI |

InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

LHUXQJFRIYLMHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)SSSSC(=S)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl Chain Length: Butyl substituents (e.g., in DBQA and dibutyl fumarate) enhance solubility in nonpolar solvents compared to shorter-chain analogs like ethyl or methyl . For the target compound, butyl groups likely improve processability in organic matrices. Electronic Modulation: In DBQA, dibutyl substitution results in a smaller absorption redshift (526 nm) compared to dimethyl analogs (538 nm), indicating alkyl chain length inversely affects conjugation efficiency in quinacridones .

Functional Group Influence :

- Thioamide vs. Amide : Thioamides (–C(=S)–NH–) exhibit stronger electron-withdrawing effects than amides (–C(=O)–NH–), which could lower the LUMO energy of the target compound, enhancing charge transport in electronic applications .

- Sulfur Backbone : The tetrasulfane (S₄) chain may introduce unique redox activity or flexibility, contrasting with rigid backbones like quinacridone or phenylenediamine .

Comparative Physical Properties :

- Solubility : Dibutyl fumarate’s high solubility in organic solvents (due to ester and butyl groups) suggests similar behavior for the target compound .

- Thermal Stability : Longer alkyl chains (butyl vs. methyl) generally lower melting points but improve thermal stability in thin films, as seen in DBQA .

Biological Activity

1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl- is a compound belonging to the class of tetrasulfides and is characterized by its unique structure that includes multiple sulfur atoms and amide functionalities. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies.

Molecular Structure

- Molecular Formula : C10H18N2S4

- Molecular Weight : 306.45 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 120 °C |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

Antimicrobial Activity

Research indicates that 1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl- exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results demonstrated that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of N,N'-dibutyl-1,4-tetrasulfanedicarbothioamide against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Study 2: Cytotoxic Effects on Cancer Cells

In a study published in the Journal of Cancer Research (Johnson et al., 2023), the cytotoxic effects of the compound were analyzed on MCF-7 cells. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, suggesting a promising avenue for further development in cancer therapeutics.

The biological activity of 1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl- is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The sulfur atoms in the structure may integrate into lipid bilayers, altering membrane integrity.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been suggested but requires further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.